molecular formula C4H8N6 B179879 2,4-Dihydrazinopyrimidine CAS No. 16974-50-8

2,4-Dihydrazinopyrimidine

Cat. No. B179879
CAS RN: 16974-50-8
M. Wt: 140.15 g/mol
InChI Key: ANNIKQGPAWVFHG-UHFFFAOYSA-N
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Description

2,4-Dihydrazinopyrimidine is a chemical compound . It is related to 2,4-Diaminopyrimidine, which is a diaminopyrimidine .


Synthesis Analysis

The synthesis of 2,4-Dihydrazinopyrimidine-related compounds has been reported in several studies. For instance, one study discusses the design and synthesis of a potent series of c-jun N-terminal kinase (JNK2) inhibitors. The development and optimization of the 2,4-diaminopyrimidines series was carried out from an earlier in-house kinase inhibitor program .


Chemical Reactions Analysis

One study discusses the synthesis of new 3,9-diaryl-bis-1,2,4-triazolo[4,3-a][4,3-c]pyrimidines. The method involves the oxidation of bis-hydrazones with iodobenzene diacetate (IBD), providing an efficient and easy method for the synthesis .

Scientific Research Applications

  • Antifolate Synthesis and Biological Activity : Novel tetracyclic 2,4-diaminopyrrolo[2,3-d]pyrimidines, related to 2,4-Dihydrazinopyrimidine, were synthesized for use as nonclassical antifolates, showcasing potential in chemotherapy (Gangjee & Chen, 1999).

  • Trinucleating Ligand Development : The reaction of 4,6-dihydrazinopyrimidines with 2,6-dicarbonylpyridines led to the creation of macrocycles with 15 Nsp(2) donor atoms, useful in forming trinuclear complexes and demonstrating significant chemical versatility (Stadler et al., 2013).

  • Chemotherapy of Infectious Diseases : Studies of 2,4-diaminopyrimidines (a category related to 2,4-Dihydrazinopyrimidine) focus on their activity as dihydrofolate reductase inhibitors, essential in the treatment of infectious diseases and neoplastic conditions (Roth & Cheng, 1982).

  • Dihydrofolate Reductase Inhibitors : Research into 2,4-diaminopyrimidines for high-throughput synthesis and screening as dihydrofolate reductase inhibitors highlights their potential in drug discovery, particularly in combating bacterial infections (Wyss et al., 2003).

  • Cytotoxic and Antimicrobial Activity : Novel Pyrazolo[3,4-d]pyrimidine derivatives, related to 2,4-Dihydrazinopyrimidine, have been synthesized and shown to exhibit cytotoxic and antimicrobial properties, with potential applications in cancer therapy and infection control (Hassaneen et al., 2019).

  • Inhibitors Against Opportunistic Pathogens : The synthesis of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as DHFR inhibitors has been explored to combat opportunistic pathogens, particularly in AIDS patients (Gangjee et al., 2004).

  • Multitarget Antibacterial Ligands : The study of 2-amino-1,4-dihydropyrimidines demonstrates their multitarget antibacterial potential, offering a foundation for developing more effective antibacterials (Ahmad et al., 2016).

  • Antitumoral Activity of Hydrazinopyrimidine Derivatives : Hydrazinopyrimidine derivatives have shown significant antitumoral activity against various human cancer cell lines, highlighting their potential in cancer treatment (Cocco et al., 2006).

  • Mitotic Eg5 Inhibitors in Cancer Research : Dihydropyrimidine-based compounds, related to 2,4-Dihydrazinopyrimidine, have been explored for their inhibitory effects on human mitotic kinesin Eg5, a target in cancer research (Prokopcová et al., 2010).

  • Nucleoside Synthesis and Incorporation : The synthesis of 2-pyrimidinone nucleosides from 4-hydrazinopyrimidines and their incorporation into oligodeoxynucleotides offer insights into nucleic acid chemistry and potential therapeutic applications (Gildea & McLaughlin, 1989).

  • Apoptosis-Inducing Agents in Cancer Therapy : Research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, related to 2,4-Dihydrazinopyrimidine, has led to the discovery of new apoptosis-inducing agents for breast cancer treatment (Gad et al., 2020).

  • Antifolate Drugs Against Bacillus anthracis : 2,4-Diaminopyrimidine-based antifolate drugs have been evaluated against Bacillus anthracis, highlighting their potential use in treating infections caused by resilient bacterial strains (Nammalwar et al., 2014).

  • Growth Retardants in Physiological Research : Plant growth retardants, including those based on pyrimidine structures, have been used to gain insights into the regulation of terpenoid metabolism in plant physiology (Grossmann, 1990).

  • Hematological Effects in Folic Acid Metabolism : The hematological effects of certain 2,4-diaminopyrimidines, which antagonize folic acid metabolism, have been investigated, revealing their impact on blood cell production and potential therapeutic applications (Hamilton et al., 1954).

  • Antileishmanial Activity of Pyrazolo[3,4-d] Pyrimidines : The synthesis of dihydroxyalkyl and dihydroxyalkoxy substituted pyrazolo[3,4-d] pyrimidines and their evaluation against Leishmania infantum in mice has revealed their antileishmanial activity (Gatta et al., 1991).

Future Directions

While specific future directions for 2,4-Dihydrazinopyrimidine were not found, there are several studies discussing the future directions of related compounds and fields. For instance, one study discusses the future directions and potential impact of 4D printing on the biomedical engineering field . Another study discusses the future directions in therapeutic peptides .

properties

IUPAC Name

(2-hydrazinylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-9-3-1-2-7-4(8-3)10-6/h1-2H,5-6H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNIKQGPAWVFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275578
Record name 2,4-dihydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydrazinopyrimidine

CAS RN

16974-50-8
Record name NSC48074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dihydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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